Quinidine N-oxide: A Comprehensive Technical Guide to Synthesis and Characterization
Quinidine N-oxide: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details established synthesis protocols, presents key analytical data in a structured format, and outlines the methodologies for its thorough characterization.
Introduction
Quinidine N-oxide is a significant metabolite of quinidine, formed primarily through the action of cytochrome P450 enzymes, particularly CYP3A4.[1] While considered pharmacologically inactive, its study is crucial for understanding the overall metabolism, pharmacokinetics, and toxicological profile of quinidine.[1][2] This guide consolidates scientific literature to provide a practical resource for researchers engaged in the synthesis, identification, and analysis of this compound.
Synthesis of Quinidine N-oxide
The synthesis of Quinidine N-oxide involves the selective oxidation of the tertiary nitrogen atom in the quinuclidine ring of quinidine.[3][4] Several methods have been reported, with the choice of oxidizing agent being critical to achieving high regioselectivity and yield. Two prominent methods are detailed below.
Oxidation using Potassium Peroxymonosulfate (KPMS)
A rapid and efficient method for the synthesis of Quinidine N-oxide utilizes potassium peroxymonosulfate as the oxidant. This approach allows for the synthesis to be completed in as little as 15 minutes at room temperature.
-
Dissolution: Dissolve Quinidine in an appropriate solvent.
-
pH Adjustment: Adjust the pH of the solution to approximately 9.5 using a suitable buffer, such as a Britton-Robinson buffer.
-
Oxidation: Introduce a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography to obtain Quinidine N-oxide.
Oxidation using Ozone
An alternative, environmentally friendly method involves the use of ozone as a selective oxidizing agent. This method has been reported to yield Quinidine N-oxide in good quantities.
-
Solution Preparation: Dissolve 0.9733 g (3 mmol) of quinidine base in 20 ml of a 95:5 (v/v) acetone/water mixture to achieve a concentration of 0.15 M.
-
Reaction Setup: Place the solution in a reaction vessel equipped with a gas dispersion tube and cool it to a temperature between -12°C and 0°C.
-
Ozonolysis: Bubble ozone gas through the solution at a low flow rate of 0.06 mmol/minute for approximately two hours. The reaction is complete when the solution turns a pale yellow color.
-
Quenching: Stream nitrogen gas through the reaction mixture to remove any remaining ozone.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product as a yellow foam.
-
Purification: Purify the product by chromatographic methods.
The synthesis workflow can be visualized as follows:
Caption: General workflow for the synthesis of Quinidine N-oxide.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Quinidine N-oxide. The following sections detail the key analytical techniques and their expected results.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₃ | |
| Molecular Weight | 340.4 g/mol | |
| Appearance | Solid | |
| Melting Point | 133-134°C | |
| Solubility | Soluble in DMSO |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of Quinidine N-oxide and to monitor the progress of the synthesis reaction.
| Technique | Conditions | Observation | Reference |
| TLC | Eluent: Methanol-Acetone (1:1) | Rf value = 0.3 (lower than quinidine's Rf of 0.5, indicating higher polarity) | |
| HPLC | Isocratic reversed-phase with fluorescence detection | Specific and sensitive quantitation in plasma and urine |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of Quinidine N-oxide.
| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |
| LC-Q-ToF-MS | ESI+ | [M+H]⁺ = 341 | Protonated molecular ion | |
| MS/MS | ESI+ | 323, 296, 198, 186, 160 | Product ions from fragmentation |
The difference of 16 atomic mass units between the protonated molecular ions of quinidine (m/z 325) and Quinidine N-oxide (m/z 341) confirms the addition of an oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the site of oxidation.
| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| ¹H-NMR | CDCl₃ | 8.68 (1H, d, J=4.6 Hz), 7.78 (1H, d, J=4.6 Hz), 7.83 (1H, d, J=2.7 Hz), 3.40 (1H, dd, J=2.7, 9.2 Hz) | |
| ¹³C-NMR | CDCl₃ | 148.1, 120.9, 149.4, 127.7, 102.9, 159.0, 123.1 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
| Technique | Key Absorptions | Reference |
| FTIR | 928-971 cm⁻¹ (N-O group vibrations) | |
| UV-Vis | λmax at 235 nm and 334 nm |
The overall characterization workflow is depicted below:
Caption: Workflow for the analytical characterization of Quinidine N-oxide.
Pharmacokinetics and Metabolism
Quinidine N-oxide is a major human metabolite of quinidine. Studies in healthy subjects have shown that after oral administration, it has a relatively short elimination half-life of approximately 2.5 hours. Its renal clearance is about 1.3 L/hr, with around 13.9% of the dose being excreted unchanged in the urine. The formation of Quinidine N-oxide is primarily catalyzed by the cytochrome P450 isoform CYP3A4.
The metabolic pathway can be summarized as follows:
